molecular formula C11H11ClN2OS B2654567 2-chloro-N-[4-(cyanosulfanyl)-2,6-dimethylphenyl]acetamide CAS No. 85296-20-4

2-chloro-N-[4-(cyanosulfanyl)-2,6-dimethylphenyl]acetamide

Cat. No.: B2654567
CAS No.: 85296-20-4
M. Wt: 254.73
InChI Key: OCBBHLKACGBRNA-UHFFFAOYSA-N
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Description

2-Chloro-N-[4-(cyanosulfanyl)-2,6-dimethylphenyl]acetamide (CAS 85296-20-4) is an acetamide derivative with the molecular formula C₁₁H₁₁ClN₂OS and a molecular weight of 254.74 g/mol . This compound features a chloro-substituted acetamide backbone, a 2,6-dimethylphenyl group, and a unique cyanosulfanyl (-SCN) substituent at the 4-position of the aromatic ring. The compound is currently listed as temporarily out of stock in global chemical supply chains, with pricing and availability subject to regional variations .

Properties

IUPAC Name

[4-[(2-chloroacetyl)amino]-3,5-dimethylphenyl] thiocyanate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClN2OS/c1-7-3-9(16-6-13)4-8(2)11(7)14-10(15)5-12/h3-4H,5H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCBBHLKACGBRNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1NC(=O)CCl)C)SC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[4-(cyanosulfanyl)-2,6-dimethylphenyl]acetamide typically involves the reaction of 4-(cyanosulfanyl)-2,6-dimethylaniline with chloroacetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction . The reaction is typically performed in an organic solvent, such as dichloromethane, at a temperature of around 0-5°C to control the exothermic nature of the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and ensuring consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[4-(cyanosulfanyl)-2,6-dimethylphenyl]acetamide undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles, such as amines or thiols, to form new derivatives.

    Oxidation Reactions: The cyanosulfanyl group can be oxidized to form sulfonyl derivatives.

    Reduction Reactions: The cyano group can be reduced to form amine derivatives.

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Formation of azido or thiocyanato derivatives.

    Oxidation Reactions: Formation of sulfonyl derivatives.

    Reduction Reactions: Formation of amine derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

The structural characteristics of 2-chloro-N-[4-(cyanosulfanyl)-2,6-dimethylphenyl]acetamide suggest several potential applications in medicinal chemistry:

  • Pain Management: Interaction studies could reveal binding affinities to enzymes or receptors involved in pain pathways, indicating its potential as a therapeutic agent.
  • Anti-inflammatory Properties: Given its structural similarities to known anti-inflammatory drugs, this compound may exhibit similar biological activities.
  • Drug Development: Its unique combination of functional groups may enhance biological activity compared to simpler analogs, making it a candidate for further pharmacological studies.

Case Studies and Research Findings

Recent studies have highlighted the significance of compounds similar to this compound in various fields:

  • Photoredox Catalysis: Research indicates the use of photoredox catalysis for synthesizing complex organic molecules. This method can potentially be applied to compounds like this compound to create novel derivatives with enhanced properties .
  • Biological Activity Screening: Studies have shown that compounds with cyanosulfanyl groups can exhibit interesting biological activities, including antimicrobial and anti-inflammatory effects. This suggests that this compound may also possess similar properties warranting further investigation .
  • Synthetic Versatility: The versatility of this compound in organic synthesis makes it a valuable intermediate for developing new pharmaceuticals or agrochemicals .

Mechanism of Action

The mechanism of action of 2-chloro-N-[4-(cyanosulfanyl)-2,6-dimethylphenyl]acetamide involves its interaction with specific molecular targets and pathways. The chloroacetyl group can react with nucleophilic sites in biological molecules, leading to the formation of covalent bonds. The cyanosulfanyl group can undergo redox reactions, affecting cellular redox balance. These interactions can modulate various biological processes, including enzyme activity, signal transduction, and gene expression .

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Acetamides

Structural Analogues and Substitution Patterns

The compound’s structural uniqueness lies in its 4-cyanosulfanyl group, which distinguishes it from other acetamide-based agrochemicals. Below is a comparative analysis with key analogues:

Compound Name (CAS) Molecular Formula Key Substituents Primary Use Notable Properties/Research Findings
Target Compound (85296-20-4) C₁₁H₁₁ClN₂OS 4-Cyanosulfanyl, 2,6-dimethylphenyl Undocumented Limited toxicological data; supply chain gaps
Dimethachlor (50563-36-5) C₁₃H₁₈ClNO₂ 2-Methoxyethyl, 2,6-dimethylphenyl Herbicide Registered for pre-emergent weed control; SsA hazard classification
Thenylchlor (N/A) C₁₆H₁₈ClNO₂S 3-Methoxy-2-thienyl, 2,6-dimethylphenyl Herbicide Thienyl group enhances soil persistence
Alachlor (15972-60-8) C₁₄H₂₀ClNO₂ Methoxymethyl, 2,6-diethylphenyl Herbicide High volatility; phased out in EU due to toxicity
2-Chloro-N-(2,6-dimethylphenyl)acetamide (1131-01-7) C₁₀H₁₂ClNO No 4-substituent, 2,6-dimethylphenyl Pharmaceutical intermediate Crystalline structure stabilized by N–H⋯O hydrogen bonds

Functional Group Impact on Bioactivity

  • Aromatic Substitution : The 2,6-dimethylphenyl moiety is shared with dimethachlor and the unsubstituted analogue (CAS 1131-01-7). X-ray crystallography studies on the latter reveal that this substitution pattern promotes planar molecular geometry and intermolecular hydrogen bonding, critical for solid-state stability .
  • Chloroacetamide Backbone : Common to all listed compounds, this group is associated with herbicidal activity via inhibition of fatty acid elongation in plants. However, the target compound’s lack of methoxy or thienyl substituents (cf. dimethachlor, thenylchlor) may reduce its efficacy in this role .

Physicochemical and Toxicological Comparisons

  • However, this remains speculative without experimental data.
  • Toxicity: Dimethachlor and alachlor are classified under hazard code SsA (suspected of damaging fertility or the unborn child), whereas the target compound lacks comprehensive toxicological profiling . A structurally similar compound, 2-cyano-N-[(methylamino)carbonyl]acetamide (CAS 6972-77-6), also has undefined toxicity, emphasizing caution in handling .

Biological Activity

2-Chloro-N-[4-(cyanosulfanyl)-2,6-dimethylphenyl]acetamide is a synthetic compound that has garnered interest in medicinal chemistry due to its unique structural features, which include a chloroacetamide moiety and a cyanosulfanyl group. This compound is part of a broader class of acetamides known for their potential therapeutic applications, particularly in the fields of pain management and anti-inflammatory treatments.

  • Molecular Formula : C11H12ClN2OS
  • Molecular Weight : 255.741 g/mol
  • Melting Point : 150-151 °C
  • Boiling Point : 316.8 °C (predicted)
  • Density : 1.1363 g/cm³ (estimated)

The biological activity of this compound can be attributed to its ability to interact with various biological targets, including enzymes and receptors involved in inflammatory pathways. The presence of the chloro group allows for nucleophilic substitution reactions, while the cyanosulfanyl group may engage in electrophilic reactions, enhancing its reactivity and potential therapeutic effects .

Biological Activity and Therapeutic Potential

Research indicates that compounds similar to this compound exhibit anti-inflammatory and analgesic properties. The binding affinities to specific biological targets are crucial for understanding its mechanism of action:

  • Anti-inflammatory Activity : The compound's structural features suggest it could inhibit cyclooxygenase (COX) enzymes, which play a significant role in the inflammatory process.
  • Analgesic Effects : Similar compounds have been shown to modulate pain pathways, potentially providing relief from acute and chronic pain conditions.

Comparative Analysis with Related Compounds

Compound NameMolecular FormulaKey Features
2-Chloro-N-(2,6-dimethylphenyl)acetamideC10H12ClNONonsteroidal anti-inflammatory drug; lidocaine intermediate
4-Amino-2-chlorophenolC6H6ClNUsed in dye production; simpler structure
N-(4-Cyanobenzyl)acetamideC10H10N2OContains a cyanobenzyl group; potential pharmaceutical applications

The unique combination of functional groups in this compound may enhance its biological activity compared to simpler analogs, suggesting a promising avenue for further research.

Case Studies and Research Findings

Recent studies have explored the synthesis and characterization of related compounds. For instance, X-ray diffraction studies have provided insights into the solid-state geometry of structurally similar acetanilides, revealing how side-chain substitutions affect biological activity . Additionally, investigations into the synthesis pathways highlight the versatility of this compound in organic synthesis through various methods such as thiocyanation processes.

Q & A

Q. What are the optimal synthetic routes and experimental variables for preparing 2-chloro-N-[4-(cyanosulfanyl)-2,6-dimethylphenyl]acetamide?

The synthesis typically involves nucleophilic substitution reactions. For example, reacting a substituted thiol (e.g., 4-(cyanosulfanyl)-2,6-dimethylaniline) with 2-chloroacetyl chloride in a polar aprotic solvent (e.g., DMF or acetonitrile) under inert conditions. Key variables include:

  • Temperature : Maintain 0–5°C during initial mixing to control exothermic reactions, followed by gradual warming to room temperature .
  • Solvent : Use anhydrous solvents to avoid hydrolysis of the chloroacetamide intermediate .
  • Catalyst : Base catalysts like triethylamine or pyridine neutralize HCl byproducts and improve yields .
    Characterization via NMR (¹H/¹³C) and HPLC is critical to confirm purity (>95%) .

Q. Which spectroscopic and crystallographic methods are most reliable for characterizing this compound?

  • ¹H/¹³C NMR : Assign peaks for the chloroacetamide (–CO–NH–) at δ ~2.1–2.3 ppm (CH₃ groups) and δ ~4.2 ppm (CH₂Cl) .
  • X-ray Crystallography : Resolve the crystal structure to confirm the planar acetamide moiety and dihedral angles between the aryl and cyanosulfanyl groups. For example, analogous compounds show C–S–C angles of ~105° .
  • FT-IR : Validate the C=O stretch at ~1680 cm⁻¹ and S–CN vibration at ~2150 cm⁻¹ .

Q. How does the compound’s stability vary under different storage conditions?

  • Thermal Stability : Decomposes above 150°C (DSC/TGA data). Store at –20°C in amber vials to prevent photodegradation .
  • Hydrolytic Sensitivity : The chloroacetamide group is prone to hydrolysis in aqueous media (pH < 5 or > 9). Use buffered solutions (pH 6–8) for biological assays .

Advanced Research Questions

Q. What mechanistic insights explain contradictory reactivity data in nucleophilic substitution reactions involving this compound?

Contradictions arise from competing pathways:

  • SN2 vs. Aromatic Substitution : The chloroacetamide group undergoes SN2 reactions with thiols, while the cyanosulfanyl moiety may participate in electrophilic aromatic substitution. Kinetic studies (e.g., time-resolved NMR) can differentiate intermediates .
  • Steric Effects : The 2,6-dimethylphenyl group hinders nucleophilic attack, favoring alternative pathways like ring-opening in polar solvents .

Q. How can computational modeling predict the compound’s interactions with biological targets?

  • Density Functional Theory (DFT) : Calculate electrostatic potential surfaces to identify nucleophilic/electrophilic regions. For example, the cyanosulfanyl group’s electron-deficient sulfur may bind cysteine residues in enzymes .
  • Molecular Docking : Simulate binding to glutathione transferases (GSTs), where the acetamide backbone aligns with the active-site hydrophobic pocket . Validate with MD simulations to assess binding stability .

Q. What strategies resolve discrepancies in crystallographic and spectroscopic data for structural elucidation?

  • Multi-Technique Validation : Cross-reference X-ray data (e.g., bond lengths: C–S = 1.75–1.80 Å ) with 2D NMR (HSQC/HMBC) to confirm connectivity.
  • Dynamic Effects : Variable-temperature NMR can detect conformational flexibility (e.g., rotation of the cyanosulfanyl group) that may explain spectral broadening .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-chloro-N-[4-(cyanosulfanyl)-2,6-dimethylphenyl]acetamide
Reactant of Route 2
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2-chloro-N-[4-(cyanosulfanyl)-2,6-dimethylphenyl]acetamide

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